N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE
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Overview
Description
N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by the presence of a brominated phenyl group, a thiazolidinone ring, and an acetamide moiety. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-methylphenyl.
Thiazolidinone Formation: The brominated intermediate is then reacted with thiourea and chloroacetic acid under basic conditions to form the thiazolidinone ring.
Acetamide Formation: The final step involves the reaction of the thiazolidinone intermediate with acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N-(2-BROMO-4-METHYLPHENYL)-2-[(2E)-3-METHYL-2-(METHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETAMIDE can be compared with other similar compounds, such as:
N-(2-chloro-4-methylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(2-bromo-4-ethylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2-bromo-4-methylphenyl)-2-(3-ethyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide: Similar structure but with an ethyl group on the thiazolidinone ring instead of a methyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and potential biological activities.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8-4-5-10(9(15)6-8)17-12(19)7-11-13(20)18(3)14(16-2)21-11/h4-6,11H,7H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVFNJLVMZFFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2C(=O)N(C(=NC)S2)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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